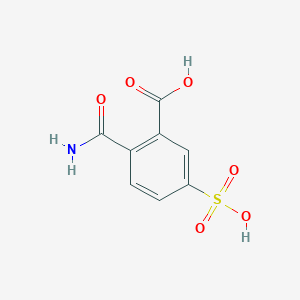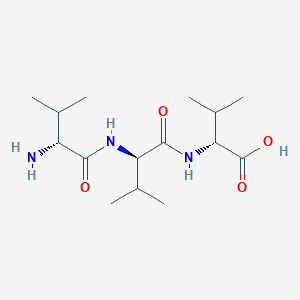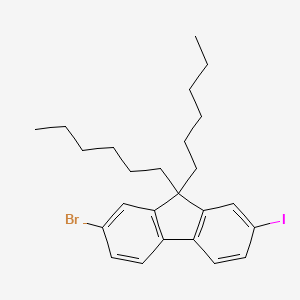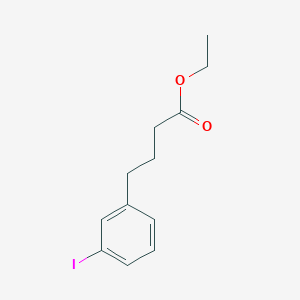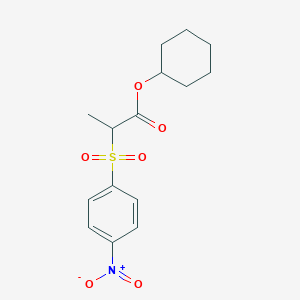![molecular formula C27H28O5 B14256983 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate CAS No. 397251-30-8](/img/structure/B14256983.png)
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)benzoic acid and 4-[(benzyloxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(hexyloxy)benzoic acid and 4-[(benzyloxy)carbonyl]phenol.
Reduction: 4-(benzyloxy)phenyl 4-(hexyloxy)benzoate.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, preventing unwanted reactions at specific sites of a molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Benzyloxy)carbonyl]phenylboronic acid: Similar structure but contains a boronic acid group instead of a hexyloxybenzoate moiety.
4-[(Benzyloxy)carbonyl]phenylacetic acid: Contains an acetic acid group instead of a hexyloxybenzoate moiety.
4-[(Benzyloxy)carbonyl]phenyl 4-(methoxy)benzoate: Contains a methoxy group instead of a hexyloxy group.
Uniqueness
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate is unique due to the combination of its benzyloxycarbonyl and hexyloxybenzoate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
397251-30-8 |
|---|---|
Formule moléculaire |
C27H28O5 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(4-phenylmethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C27H28O5/c1-2-3-4-8-19-30-24-15-11-23(12-16-24)27(29)32-25-17-13-22(14-18-25)26(28)31-20-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19-20H2,1H3 |
Clé InChI |
AXTBYQRNNRXCMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




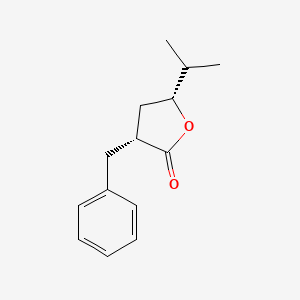

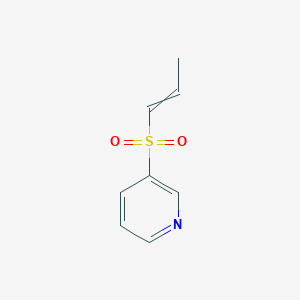
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
